2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide is a synthetic organic compound known for its diverse applications in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and hydroxyethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenoxyacetic acid with an appropriate alcohol, followed by amidation with an amine derivative. The reaction conditions often require the use of catalysts such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has numerous scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and bacterial infections.
Industry: Employed in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties[][6].
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate conversion. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2-methyl-4-chlorophenoxyacetic acid: Another herbicide with comparable chemical properties.
3,5-dibromo-4-hydroxybenzonitrile: A compound with similar applications in agriculture.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO5/c16-11-1-2-13(12(17)7-11)22-8-14(20)18-9-15(23-6-4-19)3-5-21-10-15/h1-2,7,19H,3-6,8-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILWCPZDMOMARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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